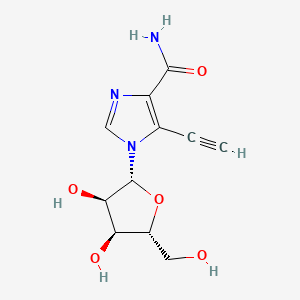
Aplindore
概述
描述
阿普林多,也称为DAB-452,是一种药物化合物,作为多巴胺受体D2的选择性部分激动剂。它主要用于治疗帕金森病和不宁腿综合征。 该化合物因其具有提供治疗益处而没有传统多巴胺替代疗法相关的严重副作用的潜力而引起了广泛关注 .
准备方法
合成路线和反应条件: 阿普林多的合成涉及多个步骤,从核心结构的制备开始,包括苄胺部分和二氧杂吲哚骨架。关键步骤包括:
- 苄胺中间体的形成。
- 环化形成二氧杂吲哚结构。
- 吲哚环的官能化以引入必要的取代基。
工业生产方法: 阿普林多的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率反应、高效的纯化技术以及严格的质量控制措施,以确保最终产品的一致性和纯度 .
化学反应分析
反应类型: 阿普林多经历了几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种氧化衍生物。
还原: 还原反应可以修饰吲哚环上的官能团。
取代: 取代反应可以在苄胺部分引入不同的取代基。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及卤化剂,如溴或氯。
科学研究应用
化学: 用作研究多巴胺受体相互作用的模型化合物。
生物学: 研究其对多巴胺信号通路的影響。
医学: 主要研究其治疗帕金森病和不宁腿综合征的治疗潜力。在临床前和临床研究中,它在改善运动功能和减少症状严重程度方面表现出希望。
作用机制
阿普林多通过选择性结合并激活多巴胺受体D2发挥作用。该受体参与调节运动、奖赏和各种神经精神功能。通过作为部分激动剂,阿普林多可以调节多巴胺信号,而不会引起与完全激动剂相关的过度刺激。 这种选择性激活有助于缓解帕金森病和不宁腿综合征的运动症状,同时最大限度地减少副作用 .
类似化合物:
普拉克索: 另一种用于治疗帕金森病的多巴胺受体激动剂。
罗替戈汀: 一种具有类似应用的多巴胺激动剂。
罗匹尼罗: 一种以透皮贴剂形式提供的多巴胺激动剂,用于连续递送。
比较: 阿普林多在多巴胺受体D2方面具有高亲和力和选择性,这使其能够提供治疗益处,并具有潜在更好的安全性。 与其他一些多巴胺激动剂不同,阿普林多的部分激动剂活性降低了运动障碍和其他与多巴胺过度刺激相关的副作用的风险 .
相似化合物的比较
Pramipexole: Another dopamine receptor agonist used in the treatment of Parkinson’s disease.
Ropinirole: A dopamine agonist with similar applications.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
Comparison: Aplindore is unique in its high affinity and selectivity for the dopamine receptor D2, which allows it to provide therapeutic benefits with a potentially better safety profile. Unlike some other dopamine agonists, this compound’s partial agonist activity reduces the risk of dyskinesia and other side effects associated with dopamine overstimulation .
属性
IUPAC Name |
(2S)-2-[(benzylamino)methyl]-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-e]indol-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17-8-14-15(20-17)6-7-16-18(14)23-13(11-22-16)10-19-9-12-4-2-1-3-5-12/h1-7,13,19H,8-11H2,(H,20,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJIKHYBKVODAC-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870185 | |
| Record name | Aplindore | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189681-70-7 | |
| Record name | Aplindore [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189681707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aplindore | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06620 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aplindore | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APLINDORE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5O76TA0ML | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Phenylbicyclo[3.2.1]oct-3-en-2-amine](/img/structure/B1215768.png)
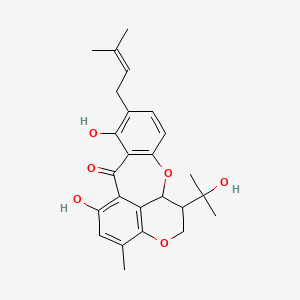
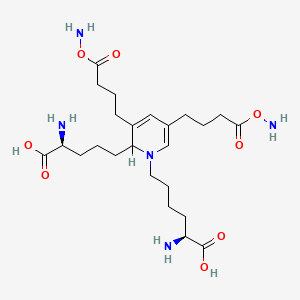
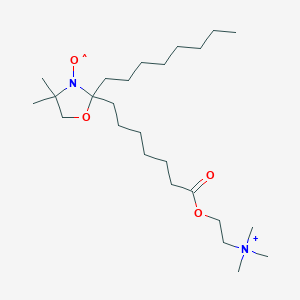
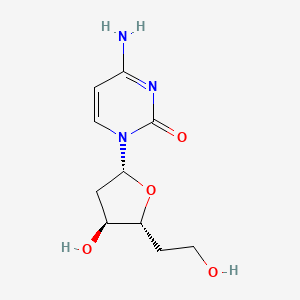
![2-amino-2-[(2R,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]acetaldehyde](/img/structure/B1215775.png)

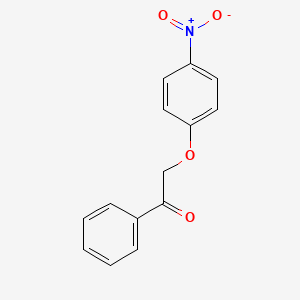
![2-amino-4-pyridin-4-yl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B1215781.png)


